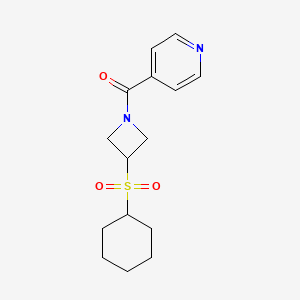

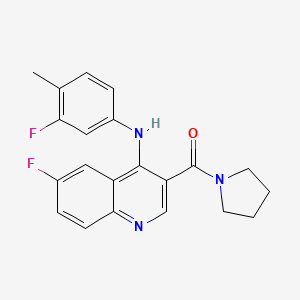

![molecular formula C24H24FN3O3 B2500131 N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-26-5](/img/structure/B2500131.png)

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" is a structurally complex molecule that may be related to the field of medicinal chemistry, given its acetamide group and potential for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological activity, and structural analysis, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of an amine with an acyl chloride or other acylating agents. For instance, the synthesis described in involves the use of POCl3 in the acetylation process to produce N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide. This suggests that a similar approach could be used for the synthesis of "N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide," potentially involving the acylation of an indole derivative with an appropriate acyl chloride under controlled conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis, as demonstrated in . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For the compound , similar analytical methods would likely reveal its intricate structure, including the substitution pattern on the phenyl ring and the configuration of the indole moiety.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the amide functional group. They can undergo hydrolysis, nucleophilic substitution, and reduction reactions, among others. The biological evaluation of such compounds, as seen in , often involves their interaction with biological receptors, which can be considered a form of chemical reactivity in a biological context. The compound "N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" would also be expected to exhibit similar reactivity patterns, both chemically and biologically.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring and the nature of the heterocyclic components can significantly affect these properties. For example, the introduction of fluorine atoms, as seen in the compounds studied in , can enhance the lipophilicity and potentially the bioavailability of the molecule. The specific physical and chemical properties of "N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" would need to be determined experimentally, but insights can be drawn from related compounds in the literature.

科学的研究の応用

Antibacterial Activity

- Novel methylamino piperidinyl substituted oxazolidinones, including variants of the compound , have shown significant antibacterial activity against both susceptible and resistant Gram-positive strains (Srivastava et al., 2007).

- Synthesis of novel piperazinylaryloxazolidinones has indicated strong antibacterial activities, surpassing those of known drugs like linezolid against resistant Staphylococcus aureus strains (Srivastava et al., 2008).

Anti-inflammatory Activity

- Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-oxo compounds, which are structurally similar to the compound , revealed significant anti-inflammatory activities (Sunder & Maleraju, 2013).

Anticonvulsant and Analgesic Activities

- New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant activity, showing promise in animal models of epilepsy (Obniska et al., 2015).

- Certain 3-methyl-4-(N-phenyl amido)piperidines exhibit potent intravenous analgesic activity, with some compounds showing rapid onset and short duration of action (Lalinde et al., 1990).

Antiallergic Potential

- N-(pyridin-4-yl)-(indol-3-yl)acetamides have been identified as potential antiallergic agents, with some compounds showing significant potency in inhibiting histamine release and other allergic responses (Menciu et al., 1999).

DNA and Protein Binding Studies

- Derivatives of paracetamol, including compounds with structures related to the compound , have been studied for their DNA-binding interactions and ability to bind with proteins like BSA (Raj, 2020).

特性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c1-16-9-10-17(13-20(16)25)26-24(31)23(30)19-14-28(21-8-4-3-7-18(19)21)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJORKZHNOMBWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

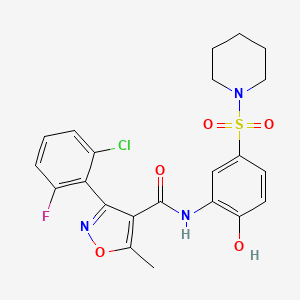

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

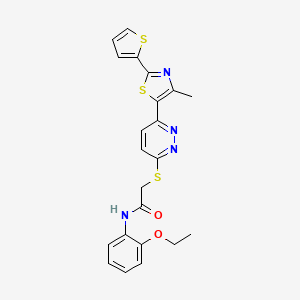

![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)

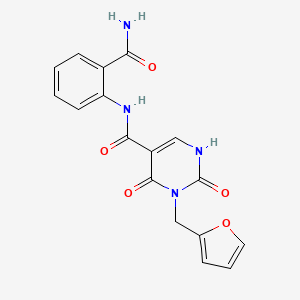

![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)